Teupolioside
Overview
Description
Teupolioside is a phenylpropanoid glycoside . It is a natural product found in Lamium purpureum, Lamium album, and Teucrium polium . It has been used in the management of lower urinary tract symptoms (LUTS) in patients with benign prostatic hypertrophy .
Synthesis Analysis
Teupolioside is found in a nutrient fixed combination named Xipag® which contains Pollen Extract plus Teupolioside . Teupol 25P® (60 mg) contains 15 mg of phenylpropanoid teupolioside and guarantees a titration of at least 25% teupolioside .Molecular Structure Analysis
The molecular formula of Teupolioside is C35H46O20 . Its molecular weight is 786.7 g/mol .Chemical Reactions Analysis
Teupolioside, through its metabolite phenylpropanoid teupolioside, reduces the prostate production of dihydrotestosterone from testosterone .Physical And Chemical Properties Analysis
Teupolioside is a compound with a molecular weight of 786.7 g/mol . It is a phenylpropanoid glycoside .Scientific Research Applications
Anti-inflammatory and Wound Healing Properties
Teupolioside has been identified as a phenylpropanoid glycoside with significant anti-inflammatory and wound healing effects. Studies have shown its efficacy in models of colitis, where it reduced inflammation and promoted healing of the colon by decreasing pro-inflammatory cytokines, oxidative stress markers, and neutrophil infiltration. This suggests teupolioside could be beneficial in treating inflammatory bowel diseases (Di Paola et al., 2009).
Immunomodulatory Effects
Further research highlights teupolioside's direct inhibition of calcineurin, a crucial regulator of T-cell mediated inflammation, indicating its potential as an immunomodulatory agent. This mechanism is significant for conditions related to immune system dysregulation, such as autoimmune diseases (Prescott et al., 2011).
Application in Cosmetic Formulations
Teupolioside has also been explored for its utility in cosmetic formulations, demonstrating antioxidant capacity and UVA/UVB filtering properties. This could make it a valuable ingredient in skincare products aimed at protecting the skin from oxidative stress and solar radiation (Vertuani et al., 2013).
Antioxidant and Anti-inflammatory Activity in Skin Care
In addition to its potential in cosmetics, teupolioside's antioxidant and anti-inflammatory activities have been validated in studies focusing on skin care. It effectively protected skin cells from UV-induced damage and suppressed inflammatory chemokine expression, supporting its application in dermatological treatments (Pastore et al., 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[(2R,3R,4R,5R,6R)-4-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H46O20/c1-14-24(43)27(46)32(55-34-28(47)26(45)25(44)21(12-36)51-34)35(50-14)54-31-29(48)33(49-9-8-16-3-6-18(39)20(41)11-16)52-22(13-37)30(31)53-23(42)7-4-15-2-5-17(38)19(40)10-15/h2-7,10-11,14,21-22,24-41,43-48H,8-9,12-13H2,1H3/b7-4+/t14-,21+,22+,24-,25-,26-,27+,28+,29+,30+,31+,32+,33+,34-,35-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRRSTAVRUERNC-GUTOYVNHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H46O20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50162480 | |
Record name | Teupolioside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50162480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
786.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Teupolioside | |
CAS RN |
143617-02-1 | |
Record name | Teupolioside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143617021 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Teupolioside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50162480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TEUPOLIOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88458S9198 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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